2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 52198-45-5
VCID: VC3842178
InChI: InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl
Molecular Formula: C10H8Cl2NO4P
Molecular Weight: 308.05 g/mol

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

CAS No.: 52198-45-5

Cat. No.: VC3842178

Molecular Formula: C10H8Cl2NO4P

Molecular Weight: 308.05 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione - 52198-45-5

Specification

CAS No. 52198-45-5
Molecular Formula C10H8Cl2NO4P
Molecular Weight 308.05 g/mol
IUPAC Name 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2
Standard InChI Key JQAGSZKTCJBFCO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of an isoindole-1,3-dione moiety, a bicyclic structure formed by fusing two benzene rings with a diketone group. The 2-(2-dichlorophosphoryloxyethyl) substituent introduces a phosphoryl chloride group linked via an ethylene bridge, conferring electrophilic reactivity. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₀H₈Cl₂NO₄P
Molecular weight308.05 g/mol
CAS Registry Number52198-45-5
InChI KeyJQAGSZKTCJBFCO-UHFFFAOYSA-N

The dichlorophosphoryl group (-POCl₂) enhances the molecule’s ability to participate in nucleophilic substitution reactions, while the phthalimide core contributes to planar aromaticity and π-π stacking interactions .

Synthetic Methodologies

Condensation Approaches

A common route to isoindole-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines. For 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione, this typically proceeds via a two-step process:

  • Formation of N-(2-hydroxyethyl)phthalimide: Ethanolamine reacts with phthalic anhydride in toluene under reflux to yield N-(2-hydroxyethyl)phthalimide, a precursor with a terminal hydroxyl group .

  • Phosphorylation: The hydroxyl group undergoes phosphorylation using phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This step introduces the dichlorophosphoryl moiety, completing the synthesis .

Example Reaction Conditions

  • Solvent: Anhydrous dichloromethane or toluene

  • Temperature: 0°C to room temperature

  • Catalysts: Triethylamine (for HCl scavenging)

  • Yield: ~70–85% after purification by column chromatography

Reactivity and Chemical Transformations

Nucleophilic Substitution

The dichlorophosphoryl group serves as an excellent leaving group, facilitating nucleophilic substitutions. Common nucleophiles include:

  • Amines: Primary and secondary amines displace chloride to form phosphoramidate derivatives, useful in prodrug design .

  • Alcohols/Phenols: Alkoxy and aryloxy groups replace chlorides under mild basic conditions, generating phosphate esters .

Oxidation and Reduction

  • Oxidation: The ethylene bridge can be oxidized to a carbonyl group using potassium permanganate (KMnO₄) or ruthenium-based catalysts, yielding diketone derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the phthalimide ring to a isoindoline structure, altering electronic properties .

Cycloaddition Reactions

The electron-deficient phthalimide core participates in Diels-Alder reactions with dienes, forming polycyclic adducts. For example, reactions with furan derivatives yield tetrahydroisoquinoline frameworks .

Applications in Scientific Research

Organic Synthesis

This compound serves as a multifunctional building block:

  • Phosphorylating Agent: Transfers the dichlorophosphoryl group to alcohols, amines, and thiols, enabling the synthesis of organophosphates .

  • Heterocycle Synthesis: Reacts with azides (e.g., NaN₃) to form tetrazole-containing derivatives via [3+2] cycloadditions .

Biological Studies

Although direct biological data are scarce, structurally related isoindole-1,3-diones exhibit:

  • Enzyme Inhibition: Analogues inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer’s therapy .

  • Antimicrobial Activity: Derivatives with electron-withdrawing groups show moderate activity against Staphylococcus aureus and Escherichia coli .

Materials Science

The compound’s thermal stability (decomposition temperature >200°C) and π-conjugated system make it a candidate for:

  • Polymer Additives: Enhances flame retardancy in polyesters and polyamides.

  • Coordination Chemistry: Acts as a ligand for transition metals, forming complexes with luminescent properties .

Mechanistic Insights and Challenges

Reaction Mechanisms

In phosphorylation reactions, the dichlorophosphoryl group undergoes stepwise nucleophilic attack. For instance, with ethanol:

  • First Substitution: Ethanol displaces one chloride, forming a monoethoxyphosphoryl intermediate.

  • Second Substitution: A second ethanol molecule replaces the remaining chloride, yielding diethyl phosphate .

Unresolved Questions

  • Catalytic Asymmetry: Current syntheses yield racemic mixtures; enantioselective routes remain unexplored.

  • In Vivo Stability: The hydrolytic stability of the phosphoryl group under physiological conditions is unknown, limiting pharmaceutical applications .

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